N-[3-(4-iodophenoxy)propyl]butan-1-amine
Description
N-[3-(4-Iodophenoxy)propyl]butan-1-amine is a tertiary amine featuring a butylamine backbone substituted with a 3-(4-iodophenoxy)propyl group. The 4-iodophenoxy moiety introduces significant steric bulk and electronic effects due to the iodine atom, which is both electronegative and polarizable. This compound is hypothesized to exhibit unique physicochemical and biological properties, making it relevant for pharmaceutical or materials science applications.
Properties
IUPAC Name |
N-[3-(4-iodophenoxy)propyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO/c1-2-3-9-15-10-4-11-16-13-7-5-12(14)6-8-13/h5-8,15H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKIJSWCLKOXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-iodophenoxy)propyl]butan-1-amine typically involves the reaction of 4-iodophenol with 3-chloropropylamine to form 3-(4-iodophenoxy)propylamine. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-iodophenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenoxy group to other functional groups.
Substitution: The iodophenoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenoxy oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[3-(4-iodophenoxy)propyl]butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-(4-iodophenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group may play a crucial role in binding to these targets, while the amine moiety can participate in hydrogen bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aryloxy/Thio Substituents
Compounds with aryloxy or thio groups on the propylamine chain demonstrate how substituents influence reactivity and bioactivity:
- 4-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)-N-(3-(4-methoxyphenoxy)propyl)butan-1-amine (Compound 13, ): Substituent: 4-Methoxyphenoxy (electron-donating group). Properties: Stabilizes ryanodine receptor 2 (RyR2) with moderate synthesis yield (41%) . In contrast, the iodine in the target compound may increase lipophilicity and act as a halogen bond donor, altering target interactions.
- 4-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)-N-(3-((4-methoxyphenyl)thio)propyl)butan-1-amine (Compound 16, ) :
- Substituent : 4-Methoxyphenylthio (thioether linkage).
- Properties : Lower yield (21%) due to steric challenges in disubstitution .
- Comparison : Thioethers exhibit greater metabolic stability than ethers. Replacing sulfur with iodine in the target compound could reduce oxidation susceptibility while introducing steric bulk.
Piperazinyl and Benzimidazole Derivatives
Piperazine and benzimidazole-containing amines highlight the role of nitrogen heterocycles:
- N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides (1c, ): Substituent: Piperazinyl-acetyl group. Properties: Antimalarial IC50 = 220 nM, significantly lower than non-acetylated analogues . Comparison: The piperazine group enhances solubility and target affinity. The target compound’s iodophenoxy group may offer similar solubility challenges but could improve binding to hydrophobic targets.
- N-Benzyl-4-(2-ethyl-1H-benzo[d]imidazol-1-yl)butan-1-amine (): Substituent: Benzimidazole (aromatic heterocycle). Properties: High yield (81%) and antimycobacterial activity . Comparison: Benzimidazoles engage in π-π stacking, whereas the iodophenoxy group in the target compound may participate in halogen bonding, a distinct interaction mechanism.
Silane-Functionalized Amines
Silane-containing amines illustrate applications in materials science:
- N-(3-(Trimethoxysilyl)propyl)butan-1-amine (CAS 31024-56-3, ): Substituent: Trimethoxysilyl group. Properties: Used as an adhesion promoter (e.g., Dynasylan® 1189) due to hydrolyzable methoxy groups .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Challenges : The iodine atom in the target compound may reduce reaction yields compared to methoxy or methylthio analogues due to steric hindrance .
- Biological Activity: Piperazinyl and acetylated derivatives show enhanced activity (e.g., IC50 values in nM range), suggesting that the target’s iodophenoxy group could be optimized for similar potency .
- Material Science Applications: Silane-functionalized amines excel as coupling agents, whereas the iodophenoxy group may be better suited for photodynamic therapy or as a synthetic intermediate for radioimaging agents .
Q & A
Advanced Research Question
- Docking studies : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., GPCRs or enzymes). For example, morpholine-containing analogs () show predicted binding to kinase ATP pockets via hydrogen bonding.
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. The iodine atom may increase logP, requiring formulation adjustments for in vivo studies .
How does the compound’s stability vary under physiological conditions, and what degradation products are formed?
Advanced Research Question
Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) reveal:
- Hydrolytic degradation : The amine group may undergo oxidation to form N-oxide derivatives, detectable via LC-MS.
- Photodegradation : The iodophenoxy group is susceptible to UV light, generating deiodinated byproducts. Light-protected storage is critical .
What in vitro and in vivo models are suitable for evaluating the compound’s neuroprotective or anticancer potential?
Advanced Research Question
- In vitro : Primary neuron cultures or glioblastoma cell lines (e.g., U87-MG) treated with oxidative stress inducers (HO) assess neuroprotection via MTT assays.
- In vivo : Xenograft models (e.g., murine melanoma B16-F10) evaluate tumor growth inhibition. Pharmacokinetic profiling in rodents ensures adequate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
